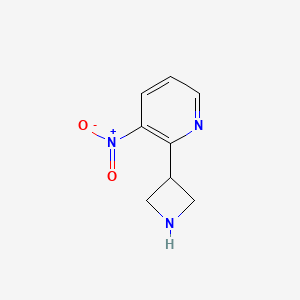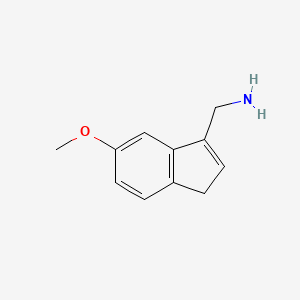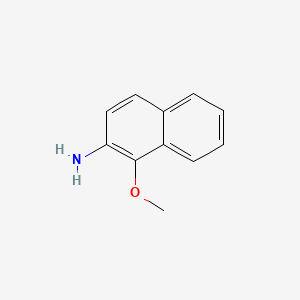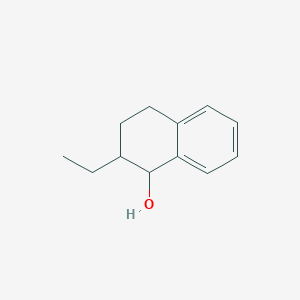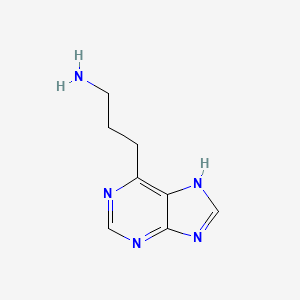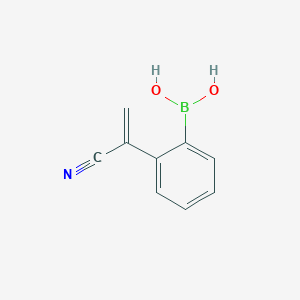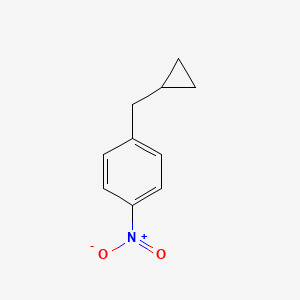
1-(Cyclopropylmethyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-nitrobenzene is an organic compound featuring a cyclopropylmethyl group attached to a benzene ring, which is further substituted with a nitro group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Cyclopropylmethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(cyclopropylmethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the para-nitro product.
Another method involves the Friedel-Crafts alkylation of nitrobenzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires careful control of temperature and reaction time to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced separation techniques such as distillation and crystallization can help in purifying the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of halogens and a Lewis acid catalyst.
Oxidation: The cyclopropylmethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Chlorine or bromine with aluminum chloride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1-(Cyclopropylmethyl)-4-aminobenzene.
Substitution: 1-(Cyclopropylmethyl)-4-chlorobenzene or 1-(Cyclopropylmethyl)-4-bromobenzene.
Oxidation: 1-(Cyclopropylmethyl)-4-carboxybenzene.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs that target specific biological pathways.
Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Cyclopropylmethyl)-2-nitrobenzene
- 1-(Cyclopropylmethyl)-3-nitrobenzene
- 1-(Cyclopropylmethyl)-4-aminobenzene
Comparison
1-(Cyclopropylmethyl)-4-nitrobenzene is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. Compared to its ortho and meta isomers, the para-nitro compound exhibits different electronic and steric properties, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
120383-85-9 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2 |
Clé InChI |
GVEAGVFDOSZNJD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11912859.png)


![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)
